molecular formula C17H19NO4S B2858759 1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime CAS No. 338400-80-9

1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime

Cat. No. B2858759
CAS RN: 338400-80-9
M. Wt: 333.4
InChI Key: HMDFGZHNDLMADT-ZCXUNETKSA-N
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Description

The compound “1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime” is a complex organic molecule. It likely contains a methoxyphenyl group, a methylphenylsulfonyl group, and an ethanone O-methyloxime group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the ethanone core. The presence of the methoxy, sulfonyl, and oxime groups could potentially lead to interesting structural features, such as the formation of intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy, sulfonyl, and oxime groups could potentially affect its solubility, melting point, and other physical and chemical properties .

Scientific Research Applications

  • Synthesis and Cyclization Reactions :

    • Kobayashi et al. (2009) described the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives by cyclization of 2-isocyanophenyl ketones in the presence of a vinyl ether. This process is relevant for the preparation of compounds with similar structures to the one (Kobayashi, Okamura, & Konishi, 2009).
    • Fan et al. (1998) discussed the cyclization reactions of a sulfonyl group-containing compound, highlighting methods that could be applicable to the synthesis of related compounds (Fan, Cao, Xu, & Zhang, 1998).
  • Crystal Structure Analysis :

    • Rao et al. (2014) conducted a study on a structurally similar compound, focusing on its crystal structure. Understanding such structures can aid in comprehending the physical properties of related compounds (Rao, Cui, & Zheng, 2014).
  • Organophosphorus Compounds and Reactions :

    • Shabana, Osman, and Atrees (1994) investigated reactions involving organophosphorus compounds, which may provide insights into how similar chemical groups in the compound might behave (Shabana, Osman, & Atrees, 1994).
  • Methoxy-Substituted Phenols Synthesis :

    • Bjørsvik et al. (2005) described the synthesis of methoxy-substituted phenols, a process that is closely related to the compound due to the presence of methoxy groups (Bjørsvik, Occhipinti, Gambarotti, Cerasino, & Jensen, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could potentially focus on elucidating its physical and chemical properties, exploring its reactivity, and investigating its potential applications .

properties

IUPAC Name

(E)-N-methoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-10-16(11-5-13)23(19,20)12-17(18-22-3)14-6-8-15(21-2)9-7-14/h4-11H,12H2,1-3H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDFGZHNDLMADT-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime

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